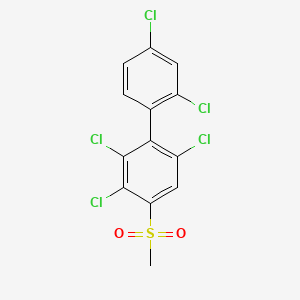

1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)-

説明

1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 522.63 g/mol, and is soluble in water, ethanol, and other organic solvents. It is a member of the biphenyl family, and is composed of two benzene rings connected by a single bond. It is used in a variety of applications, including as a reagent in organic synthesis, as a coating agent, and in the manufacture of pharmaceuticals.

科学的研究の応用

Environmental Impact and Health Effects

Recent studies have focused on the environmental presence and health implications of polychlorinated biphenyls (PCBs), including compounds like 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)-. PCBs, known for their endocrine-disrupting properties, have been extensively investigated for their toxicological effects on humans and wildlife. Research has demonstrated that PCB metabolites, such as hydroxylated PCBs (OH-PCBs) and methyl sulfone PCBs (MeSO2-PCBs), found in blood correlate with the parent compounds, indicating bioaccumulation and potential health risks, including carcinogenicity, reproductive impairment, and developmental neurotoxicity (Quinete et al., 2014). These findings are supported by systematic reviews that highlight the subtle but adverse effects of prenatal PCB exposure on child neurodevelopment, suggesting a need for further research to understand the full extent of PCBs' impact on human health (Ribas‐Fitó et al., 2001).

Biodegradation and Remediation Efforts

The environmental persistence of PCBs has prompted studies into their biodegradation, offering insights into remediation techniques. Anaerobic and aerobic processes have been identified as mechanisms for degrading highly chlorinated PCBs, with subsequent mineralization under aerobic conditions. These findings highlight the complexity of PCB congener biodegradation and the significant role microorganisms play in the degradation process, underscoring the importance of further research to enhance degradation rates (Borja et al., 2005). Additionally, comprehensive reviews of remediation technologies for PCB-contaminated soils and sediments have been conducted, discussing various strategies including phytoremediation, microbial degradation, and advanced oxidation processes. These reviews call for the development of more effective and combined technologies to address the challenges posed by PCB contamination in the environment (Jing et al., 2018).

Analytical Methods and Detection

Advancements in analytical techniques have facilitated the detection and quantification of PCBs in various matrices. Studies have reviewed the application of sample preparation techniques in the analysis of pesticides and PCBs in food, emphasizing the need for efficient and less solvent-intensive methods. These reviews shed light on the evolution of sample preparation technologies, from traditional methods to more advanced and environmentally friendly approaches, aiming to improve the accuracy and reliability of PCB detection (Beyer & Biziuk, 2008).

特性

IUPAC Name |

1,3,4-trichloro-2-(2,4-dichlorophenyl)-5-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)11(13(18)12(10)17)7-3-2-6(14)4-8(7)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVPZQWKLQRCFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164433 | |

| Record name | 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- | |

CAS RN |

149949-87-1 | |

| Record name | 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

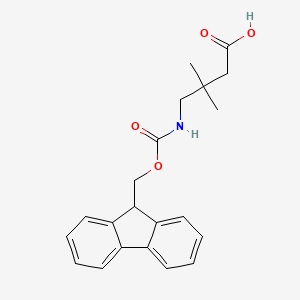

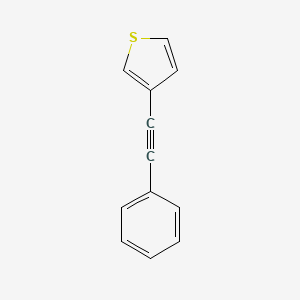

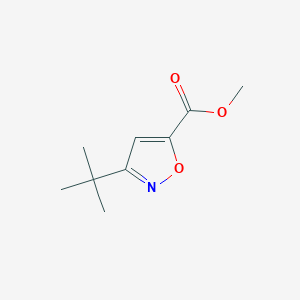

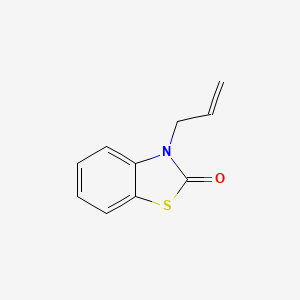

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

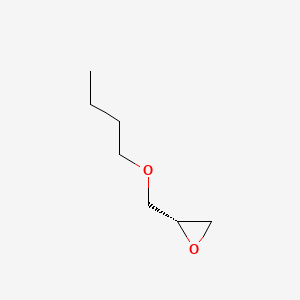

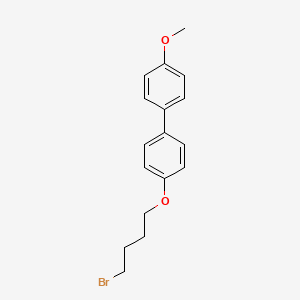

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline](/img/structure/B3031045.png)

![Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B3031051.png)

![Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine](/img/structure/B3031055.png)